2-Fluoro-5-isopropoxypyridine-3-boronic acid
Overview
Description
2-Fluoro-5-isopropoxypyridine-3-boronic acid is a boronic acid derivative with the molecular formula C8H11BFNO3 and a molecular weight of 198.99 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a boronic acid moiety attached to a pyridine ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2-Fluoro-5-isopropoxypyridine-3-boronic acid typically involves the reaction of 2-fluoro-5-isopropoxypyridine with a boron-containing reagent under specific conditions. One common method is the use of boronic acid or boronate esters in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-Fluoro-5-isopropoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide or sodium periodate .
Scientific Research Applications
2-Fluoro-5-isopropoxypyridine-3-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-isopropoxypyridine-3-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The fluorine and isopropoxy groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
2-Fluoro-5-isopropoxypyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:
2-Fluoro-5-methylpyridine-3-boronic acid: Similar in structure but with a methyl group instead of an isopropoxy group.
2-Fluoro-3-methylpyridine-5-boronic acid: Differing in the position of the boronic acid and methyl groups.
(3-Fluoro-5-isopropoxyphenyl)boronic acid: Featuring a phenyl ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis .
Properties
IUPAC Name |
(2-fluoro-5-propan-2-yloxypyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-5(2)14-6-3-7(9(12)13)8(10)11-4-6/h3-5,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZYRXLTARRVRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)OC(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192034 | |
Record name | Boronic acid, B-[2-fluoro-5-(1-methylethoxy)-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-01-7 | |
Record name | Boronic acid, B-[2-fluoro-5-(1-methylethoxy)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-fluoro-5-(1-methylethoxy)-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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